REACTION_CXSMILES
|
[CH:1]12[O:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[C:8]#[N:9]>CCOC(C)=O.[Pd]>[CH:1]12[O:7][CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[C:8]#[N:9]
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Name
|
|
Quantity
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4.7 g
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Type
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reactant
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Smiles
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C12C(CC(C=C1)O2)C#N
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
|
CCOC(=O)C
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
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|
Quantity
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0.3 g
|
Type
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catalyst
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Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solids were removed via filtration
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Type
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WASH
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Details
|
washed with EtOAc
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Name
|
|
Type
|
product
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Smiles
|
C12C(CC(CC1)O2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |